(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is JAK1 (Janus Kinase 1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway .
Biochemical Pathways
By inhibiting JAK1, the compound disrupts the JAK-STAT signaling pathway . This disruption can affect various biological processes controlled by this pathway, including immune response, cell growth, and apoptosis .
Pharmacokinetics
The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been tested for hERG (a potassium channel involved in cardiac repolarization), kinase profiling, and pharmacokinetic tests .
Result of Action
The inhibition of JAK1 by the compound can lead to desired efficacies in certain disease models. For instance, in vivo studies in mice and rats have shown that the compound exhibits desired efficacies in CIA (Collagen-Induced Arthritis) and AIA (Adjuvant-Induced Arthritis) models .
Action Environment
, it’s generally known that factors such as pH, temperature, and presence of other molecules can influence the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines to form pyrrolidin-2-ones, which can then be functionalized to introduce the pyrimidine moiety . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as pyrrolidin-2-ones and substituted pyrimidines .
Scientific Research Applications
(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrimidine derivatives: Compounds with similar pyrimidine moieties but different substituents.
Uniqueness
(3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(3R)-1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMEOXZGMHGBO-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=NC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.